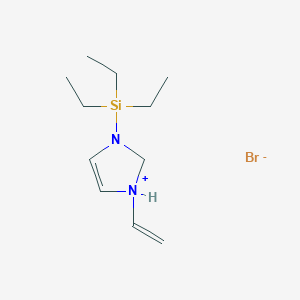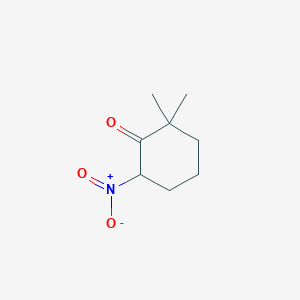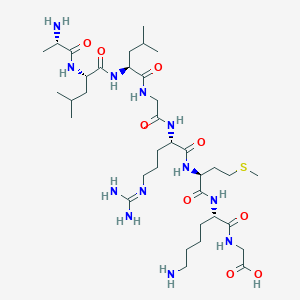
1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide is a unique organic compound that belongs to the class of imidazolium salts. This compound is characterized by the presence of an ethenyl group, a triethylsilyl group, and a bromide ion. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of 1-ethenyl-2,3-dihydro-1H-imidazole with triethylsilyl chloride in the presence of a base, followed by the addition of hydrobromic acid to form the bromide salt. The reaction conditions usually include anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation Reactions: The ethenyl group can undergo oxidation to form corresponding epoxides or aldehydes.
Reduction Reactions: The imidazolium ring can be reduced to form dihydroimidazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, thiolates, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride and lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Various imidazolium salts with different anions.
Oxidation Reactions: Epoxides, aldehydes, and carboxylic acids.
Reduction Reactions: Dihydroimidazole derivatives.
科学研究应用
1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions and cross-coupling reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of ionic liquids and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of 1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can enhance its catalytic activity. Additionally, the presence of the triethylsilyl group can increase the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
相似化合物的比较
- 1-Ethyl-3-methylimidazolium bromide
- 1-Butyl-3-methylimidazolium bromide
- 1-Hexyl-3-methylimidazolium bromide
Comparison: 1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of the ethenyl and triethylsilyl groups, which impart distinct chemical and physical properties. Compared to other imidazolium salts, this compound exhibits higher stability and enhanced reactivity in certain chemical reactions. The triethylsilyl group also contributes to its increased lipophilicity, making it more suitable for applications in drug delivery and biological systems.
属性
CAS 编号 |
140404-95-1 |
|---|---|
分子式 |
C11H23BrN2Si |
分子量 |
291.30 g/mol |
IUPAC 名称 |
(1-ethenyl-1,2-dihydroimidazol-1-ium-3-yl)-triethylsilane;bromide |
InChI |
InChI=1S/C11H22N2Si.BrH/c1-5-12-9-10-13(11-12)14(6-2,7-3)8-4;/h5,9-10H,1,6-8,11H2,2-4H3;1H |
InChI 键 |
WOVNRKDNWFKQEY-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)N1C[NH+](C=C1)C=C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(Furan-2-yl)methyl]tetradecan-6-one](/img/structure/B14275094.png)
![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)
![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)
![4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide](/img/structure/B14275117.png)

![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)
![6-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-YL]hexanal](/img/structure/B14275139.png)
![Benzene, [(dichloromethyl)seleno]-](/img/structure/B14275142.png)


![Phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]-](/img/structure/B14275166.png)
